Docosanoic acid, triacontyl ester
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Overview
Description
Docosanoic acid, triacontyl ester is a long-chain ester formed from docosanoic acid and triacontanol. This compound is known for its waxy texture and is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosanoic acid, triacontyl ester can be synthesized through esterification, where docosanoic acid reacts with triacontanol in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous flow reactors to ensure consistent product quality. The reaction mixture is heated, and the water formed is continuously removed to shift the equilibrium towards ester formation. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Docosanoic acid, triacontyl ester primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to docosanoic acid and triacontanol.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the ester to form corresponding carboxylic acids and alcohols.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the ester to primary alcohols.
Major Products:
Hydrolysis: Docosanoic acid and triacontanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Scientific Research Applications
Docosanoic acid, triacontyl ester has diverse applications in scientific research:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component in biological membranes.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties
Mechanism of Action
The mechanism by which docosanoic acid, triacontyl ester exerts its effects involves its interaction with lipid membranes. The ester integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
- Docosanoic acid, docosyl ester
- Hexadecanoic acid, triacontyl ester
- Octadecanoic acid, triacontyl ester
Comparison: Docosanoic acid, triacontyl ester is unique due to its longer carbon chain, which imparts higher melting points and greater hydrophobicity compared to shorter-chain esters. This makes it particularly useful in applications requiring high thermal stability and water resistance .
Properties
CAS No. |
80252-39-7 |
---|---|
Molecular Formula |
C52H104O2 |
Molecular Weight |
761.4 g/mol |
IUPAC Name |
triacontyl docosanoate |
InChI |
InChI=1S/C52H104O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-29-30-31-33-35-37-39-41-43-45-47-49-51-54-52(53)50-48-46-44-42-40-38-36-34-32-22-20-18-16-14-12-10-8-6-4-2/h3-51H2,1-2H3 |
InChI Key |
HGUFFVLRURPLNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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